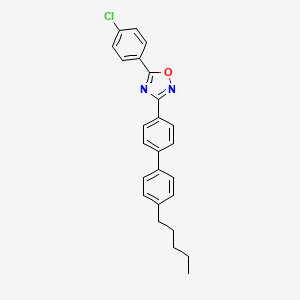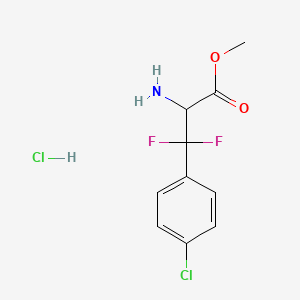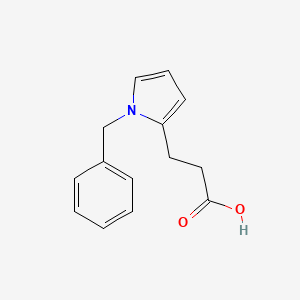
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide: is a chemical compound with the molecular formula C11H24NOP It belongs to the class of phosphinic amides, which are characterized by the presence of a phosphinic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide typically involves the reaction of cyclopentylamine with a suitable phosphinic acid derivative. The reaction conditions often include the use of solvents such as chloroform or nitromethane and may require inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce phosphine compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is used as a reagent in various synthetic transformations. Its unique structure allows it to participate in reactions that form new carbon-phosphorus bonds, which are valuable in the synthesis of organophosphorus compounds .
Biology and Medicine: It may be used in the development of new drugs or as a tool for studying biochemical pathways involving phosphorus-containing compounds .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, flame retardants, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes and modulating their activity. The pathways involved may include the formation of coordination complexes or the inhibition of enzyme activity through competitive binding .
Comparación Con Compuestos Similares
N-cyclohexyl-P,P-diphenylphosphinic amide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group.
P,P-dibutyl-N,N-dipropan-2-ylphosphinic amide: This compound features butyl groups instead of propan-2-yl groups.
Uniqueness: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is unique due to its specific combination of cyclopentyl and propan-2-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C11H24NOP |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
N-di(propan-2-yl)phosphorylcyclopentanamine |
InChI |
InChI=1S/C11H24NOP/c1-9(2)14(13,10(3)4)12-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3,(H,12,13) |
Clave InChI |
OUFRZKIPGLJTNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(C(C)C)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)



![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)
![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)

![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)


